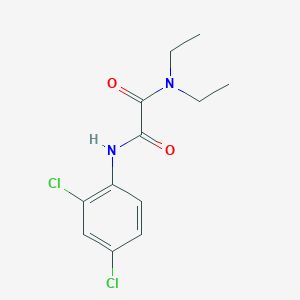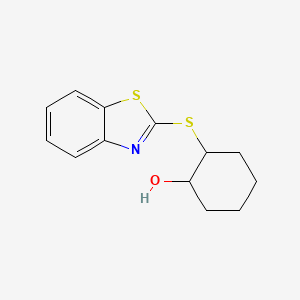
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide
Overview
Description
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide, commonly known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first synthesized in 1956 by the United States Department of Agriculture (USDA) and has since become a staple in the field of pest control. DEET is a colorless, oily liquid that has a slightly sweet odor. It is used to repel insects such as mosquitoes, ticks, and fleas.
Mechanism of Action
The mechanism of action of N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide is not fully understood. It is believed that N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide works by interfering with the insect's ability to detect the presence of humans or animals. N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide may also interfere with the insect's ability to locate its host, making it more difficult for the insect to find a suitable host.
Biochemical and Physiological Effects:
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized by the liver. N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has been shown to have no significant effect on the central nervous system or on the cardiovascular system. However, some studies have suggested that N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide may have an effect on the endocrine system.
Advantages and Limitations for Lab Experiments
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is also used to test the efficacy of other insect repellents. N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has several advantages in laboratory experiments, including its effectiveness against a wide range of insects, its low toxicity, and its stability. However, N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide also has some limitations, including its potential effects on the endocrine system and its potential to interfere with other laboratory tests.
Future Directions
There are several areas of research that could be explored in the future regarding N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide. One area of research could focus on the potential effects of N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide on the endocrine system. Another area of research could focus on the development of more effective and safer insect repellents. Additionally, research could be conducted to determine the long-term effects of N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide exposure on humans and animals.
Scientific Research Applications
N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has been extensively researched for its insect-repelling properties. It is used in a wide range of products, including sprays, lotions, and wipes, to protect against insect bites. N'-(2,4-dichlorophenyl)-N,N-diethylethanediamide has been shown to be effective against a variety of insects, including mosquitoes, ticks, and fleas. It is also used in the military for protection against sandflies and other insects.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-16(4-2)12(18)11(17)15-10-6-5-8(13)7-9(10)14/h5-7H,3-4H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELBXFMHVSKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-N',N'-diethyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(tetrahydro-2-furanylcarbonyl)amino]isophthalic acid](/img/structure/B4069704.png)
![1,1,1-trichloro-3-(2,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-propanol](/img/structure/B4069710.png)

![(2S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidine-2-carboxamide](/img/structure/B4069721.png)
![N-isobutyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069736.png)
![15-oxo-6,21-dioxa-14-azahexacyclo[16.2.1.0~1,16~.0~2,14~.0~3,7~.0~8,13~]henicosa-8,10,12,19-tetraene-17-carboxylic acid](/img/structure/B4069748.png)
![2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4069752.png)
![4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile](/img/structure/B4069755.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069766.png)
![1-(4-isopropylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069767.png)
![4-(2-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4069794.png)
![4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069795.png)
![4-({[(4-ethyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4069797.png)
![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069805.png)